molecular formula C9H14O3 B13561072 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde

1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde

Katalognummer: B13561072
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: JHZJTQAUCAGSDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to an oxolan-3-yloxy group and a carbaldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for cyclopropane synthesis is the reaction of alkenes with carbenes, such as dichlorocarbene, which can be generated in situ from chloroform and potassium hydroxide . The oxolan-3-yloxy group can be introduced through nucleophilic substitution reactions, while the carbaldehyde group can be added via formylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods may vary depending on the scale and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The oxolan-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-methanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropane ring, due to its strained nature, can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclopropanecarbaldehyde: Similar structure but lacks the oxolan-3-yloxy group.

    Oxolan-3-ylmethyl derivatives: Compounds with the oxolan-3-yloxy group attached to different functional groups.

Uniqueness: 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring, oxolan-3-yloxy group, and carbaldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-(oxolan-3-yloxymethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O3/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h6,8H,1-5,7H2

InChI-Schlüssel

JHZJTQAUCAGSDA-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1OCC2(CC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.